molecular formula C6H7BrN2 B189383 2-Amino-5-bromo-4-methylpyridine CAS No. 98198-48-2

2-Amino-5-bromo-4-methylpyridine

Cat. No. B189383
CAS RN: 98198-48-2
M. Wt: 187.04 g/mol
InChI Key: JDNCMHOKWINDKI-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylpyridine is a chemical compound with the empirical formula C6H7BrN2 . It is used as a pharmaceutical intermediate . It can also be used as a biochemical reagent for life science related research .


Molecular Structure Analysis

The molecular weight of 2-Amino-5-bromo-4-methylpyridine is 187.04 . The SMILES string representation of the molecule is Cc1cc(N)ncc1Br .


Physical And Chemical Properties Analysis

2-Amino-5-bromo-4-methylpyridine is a light yellow crystalline solid . It has a melting point of 148-151 °C (lit.) , and a predicted boiling point of 254.2±35.0 °C . It is soluble in methanol .

Scientific Research Applications

  • Synthesis of Novel Pyridine-Based Derivatives for Biological Activities : A study described the synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine (a related compound to 2-Amino-5-bromo-4-methylpyridine) via Suzuki cross-coupling reaction. These compounds showed potential as chiral dopants for liquid crystals and exhibited anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

  • Investigation in Photoinduced Amino-Imino Tautomerism : Research on 2-amino-5-methylpyridine, a structurally similar compound to 2-Amino-5-bromo-4-methylpyridine, focused on its photoinduced reversible amino-imino tautomerism. This study provided insights into the photoreaction mechanisms of such compounds (Akai et al., 2006).

  • Preparation of 2-Amino-6-bromopyridine as Pharmaceutical Intermediates : Another study explored the preparation of 2-Amino-6-bromopyridine, which is relevant due to its structural similarity to 2-Amino-5-bromo-4-methylpyridine. This compound is significant as a pharmaceutical and chemical intermediate (Xu Liang, 2010).

  • Inhibition Effect on Mild Steel Corrosion : A study on 2-amino-4-methylpyridine, another similar compound, showed its potential as a corrosion inhibitor for mild steel, demonstrating the chemical versatility of such pyridine derivatives (Mert et al., 2014).

  • Electrocatalytic Carboxylation with CO2 : Research was conducted on the electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, highlighting its potential application in green chemistry and carbon capture technologies (Feng et al., 2010).

Safety And Hazards

2-Amino-5-bromo-4-methylpyridine is considered hazardous. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

properties

IUPAC Name

5-bromo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNCMHOKWINDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355838
Record name 2-Amino-5-bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-methylpyridine

CAS RN

98198-48-2
Record name 2-Amino-5-bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methylpyridine
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Synthesis routes and methods I

Procedure details

To a solution of 2-amino-4-picoline (20 g, 0.185 mol) in glacial acetic acid (185 mL) was added bromine (12.5 mL, 0.243 mol) dropwise with stirring while maintaining the internal temperature between 15-20° C. by cooling in an ice bath. After the addition was completed, the reaction was stirred for 1 h. The resulting solid was filtered, washed with water, and treated with dilute aqueous sodium hydroxide. The remaining white solid was filtered, washed with water and then hexane. Recrystallization from diethyl ether-cyclohexane afforded the title compound; yield 8.1 g (23%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Amino-4-methylpyridine (110 g, 1.02 mol) in hydrobromic acid (1 L, 48%) was stirred at 70° C. and a solution of hydrogen peroxide (300 mL, 15%) was added dropwise over a one h at such a rate that the temperature of the reaction mixture remained at 70-80° C. The mixture was stirred for 90 min at 70° C. and poured onto crushed ice. The pH was adjusted to 4-5 with sodium carbonate and the precipitated solid (containing mostly dibrominated products) was filtered off and discarded. The pH was subsequently raised to 9 and the precipitated product collected by filtration. Recrystallization from toluene gave 2-Amino-5-bromo-4-methylpyridine (76.3 g, 40%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, 1.08 g of 2-amino-4-methylpyridine was dissolved in 75 mL of tetrahydrofuran, and tetrahydrofuran (75 mL) solution of 3.20 g of pyridinium hydrobromide perbromide was dropwise added thereto at room temperature, over 1.5 hours. After the addition, this was stirred at room temperature for 40 minutes, and 100 mL of aqueous saturated sodium sulfite solution was added to the reaction mixture. This was extracted with ethyl acetate, and the ethyl acetate layer was dried with magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (hexane/ethyl acetate=4/1 to ethyl acetate) to obtain 1.00 g of the entitled compound as a white solid.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
pyridinium hydrobromide
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-5-bromo-4-methylpyridine
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Citations

For This Compound
8
Citations
K Sambathkumar - Elixir Vib. Spec, 2016 - researchgate.net
… by data banks [13-18] of various national and international journals an attempt has been made in this study to interpret the vibrational spectra of 2-amino-5-bromo-4methylpyridine (…
Number of citations: 9 www.researchgate.net
N Kavitha, M Alivelu - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
The indeed optimized structure of the 2-Amino 5-Methyl Pyridine (2A5MP) and its minimum energies were analyzed by using B3LYP functional with B3LYP/6-311++G (d, p) basis set. …
Number of citations: 4 www.tandfonline.com
F Garci, H Chebbi, N Rouzbeh, L Rochels, S Disch… - Molecules, 2023 - mdpi.com
Two isomeric 2-bromomethylpyridine Cu(II) complexes [Cu(C 6 H 9 NBr) 2 (NO 3 ) 2 ] with 2-bromo-5-methylpyridine (L 1 ) and 2-bromo-4-methylpyridine (L 2 ) were synthesized as air-…
Number of citations: 7 www.mdpi.com
ND Pearson, NJP Broom, PJ O'Hanlon - Tetrahedron letters, 1994 - Elsevier
Alkylation of the lithium dienolate of the monic acid hydroxamate (3) with o-bromo(bromomethyl) benzene or heteroaromatic derivatives gave α-alkylated products (5). This alkylation …
Number of citations: 8 www.sciencedirect.com
J Cheng, L Xu, ED Stevens, ML Trudell… - Journal of …, 2004 - Wiley Online Library
… Sodium nitrite (1.4 g, 20 mmol) was added slowly to a solution of 1.9 g (10 mmol) of 2-amino-5-bromo-4-methylpyridine (15) in 20 mL concentrated hydrochloric acid at –20. After 1 hour, …
Number of citations: 4 onlinelibrary.wiley.com
M Wasgindt, E Klemm - Synthetic communications, 1999 - Taylor & Francis
… In an inert gas apparatus, 2-amino-5-bromo-4-methylpyridine (1.59, 8mmol), phenyl-I ,4-diboronic acid-bis-pinacolester (1.3g, 4mmol), tetrakis-(tripheny1phosphine)-palladium (0) (…
Number of citations: 8 www.tandfonline.com
A Bessmertnykh, CM Douaihy, S Muniappan… - …, 2008 - thieme-connect.com
… As summarized in Tables [2] , 2-amino-5-bromopyridine (entry 1), 2-amino-5-bromo-4-methylpyridine (entry 2), 2-amino-5-bromo-3-methylpyridine (entry 3) and 5-amino-2-…
Number of citations: 30 www.thieme-connect.com
MO Polla, L Tottie, C Nordén, M Linschoten… - Bioorganic & medicinal …, 2004 - Elsevier
A series of 3-mercapto-propionic acid derivatives that function as reversible inhibitors of carboxypeptidase U have been prepared. We present a successful design strategy using cyclic, …
Number of citations: 78 www.sciencedirect.com

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